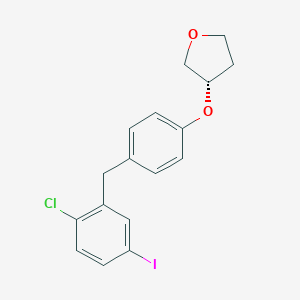

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUHNGIWRCCQMQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893799 | |

| Record name | (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915095-94-2 | |

| Record name | (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a crucial chiral intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type-2 diabetes.[1][2] This guide provides a detailed overview of a prominent synthesis pathway for this intermediate, including experimental protocols and quantitative data.

Synthesis Pathway Overview

The most frequently documented synthesis of this compound involves the reduction of its ketone precursor, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. This key transformation can be achieved using various reducing agents, with triethylsilane in the presence of a Lewis acid catalyst being a common method.

Logical Flow of the Primary Synthesis Route

References

Physicochemical properties of Empagliflozin intermediate 915095-94-2

An In-depth Technical Guide on the Physicochemical Properties of Empagliflozin Intermediate 915095-94-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 915095-94-2. This molecule, identified as (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan, is a crucial intermediate in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[1][2] This document consolidates available data on its chemical and physical properties, outlines standard experimental protocols for their determination, and visually represents its synthetic pathway and role in drug development. The information presented is intended to support research, development, and quality control activities involving this important pharmaceutical intermediate.

Chemical Identity and Structure

The Empagliflozin intermediate 915095-94-2 is a complex organic molecule featuring a tetrahydrofuran ring, a phenoxy group, and a substituted phenyl ring containing both chlorine and iodine atoms.[3] Its specific stereoisomeric form is denoted by the (3S) configuration at the chiral center of the tetrahydrofuran ring.[3]

-

IUPAC Name: (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane[4]

-

CAS Number: 915095-94-2[5]

-

Other Names: (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the Empagliflozin intermediate 915095-94-2, compiled from various sources. These parameters are fundamental for its handling, formulation, and reaction monitoring.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆ClIO₂ | [1][3][5] |

| Molecular Weight | 414.66 g/mol | [5] |

| Appearance | White powder / Solid | [4][6] |

| Boiling Point | 476.0 ± 45.0 °C (Predicted) | [4][7] |

| Density | 1.578 ± 0.06 g/cm³ (at 20°C) | [1][7] |

| Polar Surface Area (PSA) | 18.46 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | 4.703 | [4] |

| Storage Conditions | 2-8°C, protect from light | [1][7] |

| Purity | ≥99% | [1] |

| Melting Point | Not Available | [1][7] |

| Flash Point | Not Available | [1][7] |

| Solubility | Not Available | [7] |

Experimental Protocols

While specific, detailed experimental protocols for this intermediate are not publicly available, this section outlines standard methodologies used in pharmaceutical development for characterizing such compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[6]

Objective: To separate the main compound from any impurities, starting materials, or by-products and to quantify its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), an autosampler, and data acquisition software.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation.

-

Sample Preparation: A known concentration of the intermediate is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. This is further diluted to a working concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically scanned using a photodiode array detector).

-

-

Analysis: The chromatogram of the sample is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized intermediate. The characterization by ¹H NMR and ¹³C NMR is a common practice for such compounds.[8]

Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural assignment.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the presence of all functional groups and their connectivity, matching the expected structure of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan.

Melting Point Determination

Although not reported in the available literature, the melting point is a fundamental property indicating purity.

Objective: To determine the temperature range over which the solid intermediate transitions to a liquid.

-

Instrumentation: A digital melting point apparatus.

-

Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased.

-

Analysis: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of high purity.

Synthesis and Role in Drug Development

The intermediate 915095-94-2 is not an active pharmaceutical ingredient but a building block for the synthesis of Empagliflozin.[1][9][10] Its synthesis involves multiple steps, and its structure is designed to facilitate the subsequent formation of the final Empagliflozin molecule.

The following diagram illustrates a generalized synthetic workflow for obtaining the intermediate.

Caption: Generalized workflow for the synthesis of Empagliflozin Intermediate 915095-94-2.

The primary role of this intermediate is to be further processed to create Empagliflozin. Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[11][] This inhibition reduces the reabsorption of glucose from the filtrate back into the blood, leading to increased urinary glucose excretion and consequently lowering blood glucose levels in patients with type 2 diabetes.[11]

The logical relationship from the intermediate to the final therapeutic action is depicted below.

References

- 1. CAS No.915095-94-2, (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan - Buy CAS No.915095-94-2 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. CN105399735A - Empagliflozin intermediate, and preparation method and application thereof - Google Patents [patents.google.com]

- 3. CAS 915095-94-2: (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]… [cymitquimica.com]

- 4. Zhejiang Huayi Pharmaceutical Co., Ltd. [chemball.com]

- 5. (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran | 915095-94-2 | FC170525 [biosynth.com]

- 6. This compound | 915095-94-2 [chemicalbook.com]

- 7. Cas 915095-94-2,(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan | lookchem [lookchem.com]

- 8. 915095-94-2|(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 9. toref-standards.com [toref-standards.com]

- 10. Empagliflozin Intermediate_Anti-Diabetes_Senova Technology Co., Ltd. [senovatech.com]

- 11. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Halogenated Phenstatin Analogs

Introduction

Phenstatins are a class of synthetic compounds that have garnered significant interest in oncology research due to their potent antimitotic activity. Derived from the natural product combretastatin A-4, phenstatins exhibit a core structural feature of two aromatic rings linked by a carbonyl group. A key area of investigation has been the synthesis and evaluation of halogenated phenstatin analogs, where the introduction of halogen atoms (such as fluorine, chlorine, or bromine) onto the aromatic rings can significantly modulate their biological activity, metabolic stability, and overall efficacy as potential anticancer agents.[1][2][3] This guide provides a detailed examination of the mechanism of action of these halogenated analogs, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which halogenated phenstatin analogs exert their cytotoxic effects is through the disruption of microtubule dynamics.[4][5] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including the formation of the mitotic spindle during cell division.[6][7]

1. Binding to the Colchicine Site on β-Tubulin: Halogenated phenstatin analogs, much like their parent compound and combretastatins, act as potent inhibitors of tubulin polymerization.[1][8][9] They bind to the colchicine-binding site on the β-tubulin subunit.[7][8] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubule polymers.[7]

2. Disruption of Microtubule Formation: The binding of these analogs to tubulin heterodimers prevents their self-assembly into microtubules. This leads to a net depolymerization of existing microtubules and inhibits the formation of new ones, disrupting the dynamic equilibrium necessary for proper cellular function.[10]

3. Downstream Cellular Consequences: The disruption of the microtubule network triggers a cascade of events within the cancer cell:

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[8]

-

Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, predominantly in the G2/M phase.[8][11][12][13]

-

Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][14][15] This is a hallmark of many microtubule-targeting agents used in cancer therapy.[6]

The specific potency of these analogs is heavily influenced by the nature and position of the halogen substitutions, a concept explored through structure-activity relationship (SAR) studies.[3][16] For instance, replacing the 3,4,5-trimethoxyphenyl A-ring of phenstatin with a 2,4,5-trifluoro-3-methoxyphenyl unit has been shown to conserve both the antitubulin and cytotoxic effects.[1][9]

Quantitative Data Summary

The biological activity of halogenated phenstatin analogs is typically quantified by their cytotoxicity against various cancer cell lines (expressed as IC50 or GI50 values) and their direct inhibitory effect on tubulin polymerization.

Table 1: Cytotoxicity of Halogenated Phenstatin and Related Analogs

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| Fluoro isocombretastatin 7k | Leukemia (SR) | 0.015 | [1][9] |

| Fluoro isocombretastatin 7k | Leukemia (HL-60(TB)) | 0.023 | [1][9] |

| Fluoro isocombretastatin 7k | Melanoma (MDA-MB-435) | 0.019 | [1][9] |

| 2'-Methoxyphenstatin (Metabolite 23) | Leukemia (K-562) | <0.01 | [11] |

| 2'-Methoxyphenstatin (Metabolite 23) | Melanoma (M14) | <0.01 | [11] |

| 2'-Methoxyphenstatin (Metabolite 23) | Breast (MDA-MB-435) | <0.01 | [11] |

| Phenothiazine derivative 21 | Various | 0.029 - 0.093 | [4] |

| Halogenated phenoxychalcone 2c | Breast (MCF-7) | 1.52 | [2] |

| Halogenated phenoxychalcone 2f | Breast (MCF-7) | 1.87 |[2] |

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Phenstatin | 15.0 | [11] |

| 2'-Methoxyphenstatin (Metabolite 23) | 3.2 | [11] |

| Lavendustin A derivative | 1.4 | [17] |

| Tubulin polymerization-IN-41 | 2.61 |[7] |

Visualization of Pathways and Workflows

Caption: Core signaling pathway for halogenated phenstatin analogs.

Caption: Standard experimental workflow for evaluating phenstatin analogs.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity).[7]

-

Principle: The formation of microtubules from tubulin dimers causes an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340-350 nm.[7]

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[18][19]

-

GTP stock solution (e.g., 100 mM)

-

Glycerol

-

Test compounds (halogenated phenstatin analogs) and controls (e.g., paclitaxel as enhancer, colchicine/nocodazole as inhibitor) dissolved in DMSO.[8][18]

-

96-well microplate (UV-transparent)

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2-3 mg/mL) by reconstituting lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (e.g., 10%).[6][18][19] Keep on ice.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.[6]

-

In a pre-warmed 96-well plate, add the test compounds/controls.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently.[6]

-

Immediately place the plate in the 37°C reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[6][19]

-

-

Data Analysis: Plot absorbance vs. time. Inhibitors of tubulin polymerization will decrease the rate (Vmax) and extent of the absorbance increase compared to the DMSO control.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[20]

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase have intermediate DNA content.[20]

-

Materials:

-

Procedure:

-

Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the halogenated phenstatin analog for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including floating cells) by trypsinization and centrifugation (e.g., 200 x g for 5 min).[21]

-

Wash the cell pellet with cold PBS.[21]

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight).[21][22]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[22]

-

Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature or 37°C.[21][23] RNase A is crucial to degrade RNA, which PI can also bind to.

-

Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[23]

-

-

Data Analysis: Generate DNA content frequency histograms. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21][22] An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[24][25]

-

Materials:

-

Cultured cancer cells

-

Test compounds

-

Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI solution, and binding buffer)[24]

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation (e.g., 670 x g for 5 min).[24]

-

Wash the cells twice with cold PBS.[24]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.[25]

-

Analyze the samples by flow cytometry within one hour.[25]

-

-

Data Analysis:

References

- 1. Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of phenstatin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trichostatin A potentiates genistein-induced apoptosis and reverses EMT in HEp2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro tubulin polymerization assay [bio-protocol.org]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. wp.uthscsa.edu [wp.uthscsa.edu]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

The Keystone of Glycemic Control: A Technical Guide to the Discovery and Development of Core Intermediates for SGLT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of pivotal intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. As a cornerstone of modern type 2 diabetes management, the efficient and scalable synthesis of these therapeutic agents is of paramount importance. This document delves into the critical chemical entities that form the backbone of leading SGLT2 inhibitors, offering detailed experimental methodologies, comparative data on synthetic routes, and visual representations of key biological and developmental pathways.

The SGLT2 Signaling Pathway: A Target for Glycemic Regulation

Sodium-glucose co-transporter 2 (SGLT2), predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, a novel therapeutic class of drugs, known as gliflozins, effectively lower blood glucose levels by promoting urinary glucose excretion in an insulin-independent manner.[1][2] This mechanism not only aids in glycemic control but has also demonstrated cardiovascular and renal protective benefits.[3]

The Genesis of SGLT2 Inhibitors: A Drug Development Workflow

The journey from a biological target to a marketed drug is a long and intricate process. The development of SGLT2 inhibitors followed a structured path, beginning with the identification and validation of SGLT2 as a viable target, progressing through extensive preclinical and clinical trials, and culminating in regulatory approval and post-market surveillance.[3][4]

Structural Evolution: From Phlorizin to Modern C-Aryl Glucosides

The discovery of SGLT2 inhibitors traces back to phlorizin, a natural O-glucoside found in the bark of apple trees.[2] While a potent SGLT inhibitor, phlorizin's poor metabolic stability and lack of selectivity limited its therapeutic potential. This led to the rational design of C-aryl glucosides, which replaced the unstable O-glycosidic bond with a more robust C-C bond, significantly improving pharmacokinetic properties and marking a pivotal moment in the development of this drug class.[5][6][7]

Core Intermediates: Synthesis and Comparative Analysis

The industrial-scale synthesis of SGLT2 inhibitors hinges on the efficient preparation of key intermediates. This section details the synthesis of core intermediates for three leading gliflozins: dapagliflozin, canagliflozin, and empagliflozin, and provides a comparative analysis of reported yields and purities for different synthetic routes.

Key Intermediate for Dapagliflozin: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

This diarylmethane derivative is a crucial building block for dapagliflozin. Its synthesis typically involves a Friedel-Crafts acylation followed by a reduction.

Table 1: Comparative Data for the Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

| Route | Key Transformation | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | One-pot Friedel-Crafts acylation and reduction | 2-chloro-5-bromobenzoic acid, thionyl chloride, phenetole, borohydride, Lewis acid | 57 | 98.5 | [8] |

| 2 | Two-step: Friedel-Crafts acylation then reduction | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, phenetole, AlCl₃, then Et₃SiH, TFA | Not specified | >99.0 | [9] |

Experimental Protocol: One-Pot Synthesis (Route 1)

-

Acyl Chloride Formation: 2-chloro-5-bromobenzoic acid is reacted with thionyl chloride to generate the corresponding acyl chloride.

-

Friedel-Crafts Acylation: In the same pot, an organic solvent, a Lewis acid (e.g., AlCl₃), and phenetole are added. The acyl chloride reacts with phenetole to form the benzophenone intermediate.

-

Reduction: A borohydride reducing agent is then introduced to reduce the ketone to the desired diphenylmethane.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization from ethanol, to yield a light yellow solid.[8]

Key Intermediate for Canagliflozin: Anhydroketopyranose Derivative

A key strategy in the synthesis of canagliflozin involves the use of a novel anhydroketopyranose intermediate, which allows for the stereoselective introduction of the C-aryl group.

Table 2: Data for the Synthesis of the Anhydroketopyranose Intermediate

| Route | Key Transformation | Reagents | Yield (%) | Purity | Reference |

| 1 | Intramolecular glycosidation | C-arylglucoside | Trifluoroacetic acid, TMDS | High | [10][11] |

Experimental Protocol: Synthesis via Anhydroketopyranose

A detailed, step-by-step experimental protocol for the synthesis of the anhydroketopyranose intermediate is often proprietary. However, the general approach involves the formation of a C-glucoside which then undergoes an acid-catalyzed intramolecular cyclization to form the anhydroketopyranose structure. This intermediate can then be further elaborated to canagliflozin.[10][11]

Key Intermediate for Empagliflozin: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This chiral ether is a pivotal intermediate in the synthesis of empagliflozin. Several synthetic routes have been developed to produce this compound with high enantiomeric purity.

Table 3: Comparative Data for the Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

| Route | Key Transformation | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Friedel-Crafts alkylation and reduction | (S)-3-phenoxytetrahydrofuran, 5-bromo-2-chlorobenzoic acid, AlCl₃, 1,1,3,3-tetramethyldisiloxane | >75 | >99 | [12] |

| 2 | Mitsunobu reaction | 4-(5-bromo-2-chlorobenzyl)phenol, (R)-tetrahydrofuran-3-ol, DIAD, PPh₃ | Not specified | High | [13] |

| 3 | One-pot reduction and cyclization | (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate, InBr₃, TMDS | High | High | [14] |

Experimental Protocol: Friedel-Crafts Route (Route 1)

-

Friedel-Crafts Acylation: (S)-3-phenoxytetrahydrofuran is acylated with 5-bromo-2-chlorobenzoyl chloride (prepared from the corresponding benzoic acid) in the presence of a Lewis acid like AlCl₃ to form (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone.

-

Reduction: The resulting ketone is reduced using a silane reducing agent, such as 1,1,3,3-tetramethyldisiloxane, in the presence of a Lewis acid.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted. The crude product is then purified by recrystallization from a solvent system like acetonitrile/water to afford the desired product as white crystals with a yield of 92%.[13]

Conclusion

The development of efficient and scalable synthetic routes for the key intermediates of SGLT2 inhibitors is a testament to the ingenuity of process chemists and a critical factor in making these important medicines accessible to patients. The C-aryl glucoside scaffold, a significant improvement over the natural product phlorizin, has paved the way for a new generation of antidiabetic agents. The synthetic strategies and detailed protocols outlined in this guide highlight the chemical innovations that have enabled the large-scale production of these life-changing drugs. Further research into novel and more efficient synthetic methodologies will continue to be a key driver of progress in this therapeutic area.

References

- 1. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Route to Canagliflozin via Anhydroketopyranose. | Semantic Scholar [semanticscholar.org]

- 12. (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 915095-89-5 | Benchchem [benchchem.com]

- 13. (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran | 915095-89-5 [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

Structural Elucidation of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the synthesis of the SGLT2 inhibitor, Empagliflozin. This document collates available data on its physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, it delves into its biological activity as a microtubule destabilizing agent. Detailed experimental protocols, data tables, and process diagrams are provided to support research and development activities.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry.[1][2] Its primary role is as a crucial building block in the multi-step synthesis of Empagliflozin, a widely used therapeutic agent for the management of type 2 diabetes.[3][4] Beyond its role as a pharmaceutical intermediate, this molecule has demonstrated potential as a microtubule destabilizing agent, exhibiting anticancer properties.[5][6] The structural features, including a chiral tetrahydrofuran moiety, a substituted phenoxy group, and a halogenated benzyl group, contribute to its chemical reactivity and biological activity.[2][7]

Physicochemical and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While detailed spectral data is often proprietary, this section summarizes the expected analytical data based on available information.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 915095-94-2 | [2] |

| Molecular Formula | C₁₇H₁₆ClIO₂ | [1][3] |

| Molecular Weight | 414.67 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [8] |

| InChI Key | YLUHNGIWRCCQMQ-INIZCTEOSA-N | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic, benzylic, tetrahydrofuran, and ether protons. |

| ¹³C NMR | Resonances for all 17 carbon atoms in their respective chemical environments. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands for C-O (ether), C-H (aromatic and aliphatic), C-Cl, and C-I bonds. |

Note: Specific chemical shifts (δ), mass-to-charge ratios (m/z), and vibrational frequencies (cm⁻¹) are not publicly available in detail and would need to be determined experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various synthetic routes, often starting from 2-chloro-5-iodobenzoic acid or 4-hydroxybenzyl chloride.[9][10] A common strategy involves a multi-step process including acylation and subsequent reduction.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

Caption: A two-step synthesis involving acylation followed by reduction.

Detailed Experimental Protocol (Composite Method)

This protocol is a composite representation based on patent literature and may require optimization.[10][11]

Step 1: Synthesis of (2-Chloro-5-iodophenyl)((S)-4-(tetrahydrofuran-3-yloxy)phenyl)methanone

-

To a solution of (S)-3-phenoxytetrahydrofuran in a suitable solvent (e.g., dichloromethane), add 2-chloro-5-iodobenzoic acid.

-

Cool the mixture in an ice bath.

-

Slowly add an acylating agent (e.g., oxalyl chloride or a similar activating agent) and a Lewis acid catalyst (e.g., aluminum chloride).

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or HPLC.

-

Quench the reaction with a cold aqueous solution (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the ketone intermediate.

Step 2: Synthesis of this compound

-

Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., a mixture of acetonitrile and dichloromethane).

-

Cool the solution to 0-5 °C.

-

Add a reducing agent, such as triethylsilane, followed by a Lewis acid, such as aluminum chloride.

-

Stir the reaction mixture at room temperature for a few hours until the reduction is complete (monitored by TLC or HPLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by chromatography or recrystallization to obtain this compound as a solid.[11]

Biological Activity and Mechanism of Action

This compound is identified as a halogenated analog of Phenstatin and acts as a microtubule destabilizing agent.[1][6] This class of compounds typically functions by inhibiting tubulin polymerization, a critical process for cell division, motility, and intracellular transport.

Signaling Pathway

The proposed mechanism involves the binding of the molecule to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

This assay is a standard method to quantify the effect of a compound on microtubule formation in vitro.[9][12]

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer

-

Test compound dissolved in DMSO

-

Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

96-well microplate reader with temperature control

-

-

Procedure:

-

Prepare a solution of tubulin in polymerization buffer containing GTP on ice.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and control compounds in separate wells.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the test compound can be quantified by comparing the rate and extent of polymerization to the vehicle control.

-

Conclusion

This compound is a molecule of significant synthetic and biological importance. Its structural elucidation is well-established, and various synthetic pathways have been developed. While detailed public data on its spectroscopic properties are limited, the information available provides a solid foundation for its synthesis and characterization. Its role as a microtubule destabilizing agent highlights its potential for further investigation in the field of oncology. This guide provides a centralized resource for researchers and professionals working with this compound.

References

- 1. This compound(915095-94-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [abydoscientific.com]

- 3. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 915095-94-2 | Benchchem [benchchem.com]

- 8. This compound 915095-94-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 11. This compound | 915095-94-2 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dabrafenib (GSK2118436): Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases. Dabrafenib is a cornerstone in the treatment of several cancers, most notably BRAF V600-mutant metastatic melanoma.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway affected by this therapeutic agent.

Chemical Properties and Structure

Dabrafenib, identified by the CAS number 1195765-45-7 (for the free base) and 1195768-06-9 (for the mesylate salt), is a synthetic compound belonging to the class of sulfonamides, organofluorine compounds, 1,3-thiazoles, and aminopyrimidines.[2] It is primarily used in its mesylate salt form, Dabrafenib mesylate, to improve its solubility and bioavailability.[3]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Source |

| Molecular Formula | C23H20F3N5O2S2 | [2] |

| Molecular Weight | 519.6 g/mol | [2] |

| Appearance | White to slightly colored solid | [3] |

| Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (100 mg/mL) and ethanol (1 mg/mL with slight warming). | [3][4][5] |

| pKa | 6.6, 2.2, -1.5 | [3] |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [6] |

| Synonyms | GSK2118436, GSK2118436A, GSK-2118436 | [2] |

Mechanism of Action and Biological Activity

Dabrafenib is a potent ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the mutated BRAF V600E, V600K, and V600D forms.[2][7] The BRAF gene is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival.[8][9] In approximately 50% of melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and tumor growth.[9]

Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF kinase, preventing the phosphorylation and subsequent activation of MEK and ERK, the downstream components of the pathway.[8] This inhibition of the MAPK/ERK cascade leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[1][9]

Table 2: In Vitro Inhibitory Activity of Dabrafenib

| Target | IC50 (nM) | Source |

| B-Raf (V600E) | 0.7 | [5] |

| B-Raf (wild-type) | 5.2 | [5] |

| c-Raf | 6.3 | [5] |

Signaling Pathway

The primary mechanism of action of Dabrafenib involves the inhibition of the MAPK/ERK signaling pathway. The following diagram illustrates this pathway and the point of intervention by Dabrafenib.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of Dabrafenib.

1. Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the in vitro inhibitory activity (IC50) of Dabrafenib against various kinases.

-

Methodology:

-

Recombinant human BRAF (wild-type and V600E mutant) and c-Raf kinases are used.

-

The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., MEK1), and varying concentrations of Dabrafenib in a buffer solution.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, radioisotope incorporation (e.g., [γ-32P]ATP), or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Cell Proliferation Assay

-

Objective: To assess the effect of Dabrafenib on the proliferation of cancer cell lines.

-

Methodology:

-

Human melanoma cell lines with known BRAF mutation status (e.g., A375 with BRAF V600E and SK-MEL-28 with wild-type BRAF) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of Dabrafenib or a vehicle control (e.g., DMSO).

-

Cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

The concentration of Dabrafenib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

-

3. Western Blot Analysis for Pathway Modulation

-

Objective: To confirm the inhibition of the MAPK/ERK pathway in cells treated with Dabrafenib.

-

Methodology:

-

BRAF-mutant cancer cells are treated with Dabrafenib at various concentrations for a defined period (e.g., 2 hours).

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, and total ERK. A loading control like β-actin or GAPDH is also used.

-

After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the levels of p-MEK and p-ERK relative to total MEK and ERK indicates pathway inhibition.

-

Experimental Workflow Diagram

Clinical Significance and Applications

Dabrafenib is approved by the FDA for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[7][10] It is also indicated for the adjuvant treatment of melanoma with BRAF V600E or V600K mutations following complete resection.[10] Furthermore, in combination with the MEK inhibitor Trametinib, Dabrafenib is used to treat metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[10] The combination therapy with a MEK inhibitor has been shown to improve efficacy and overcome some mechanisms of resistance that can arise with BRAF inhibitor monotherapy.[8][11]

Conclusion

Dabrafenib is a highly selective and potent inhibitor of mutant BRAF kinases that has become a vital tool in the targeted therapy of BRAF V600-mutated cancers. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway is well-established. A thorough understanding of its chemical properties, biological activity, and the experimental methodologies used for its characterization is crucial for the continued development of targeted cancer therapies and for optimizing its clinical use.

References

- 1. benchchem.com [benchchem.com]

- 2. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novartis.com [novartis.com]

- 11. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

The Strategic Role of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in the Synthesis of Empagliflozin

An In-Depth Technical Guide for Pharmaceutical and Chemical Researchers

This technical guide provides a detailed examination of the pivotal role of the chiral intermediate, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, in the synthesis of Empagliflozin. Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely used in the treatment of type 2 diabetes mellitus. The synthesis of such a complex molecule relies on the strategic construction of key fragments, and the title compound represents a critical building block that incorporates several essential structural features of the final active pharmaceutical ingredient (API). This document outlines the synthetic pathways involving this intermediate, presents quantitative data from various reported syntheses, and provides detailed experimental protocols for key transformations.

Introduction: The Importance of the Aryl C-Glucoside Scaffold

Empagliflozin's structure is characterized by a C-glucoside moiety attached to a diarylmethane scaffold. The synthesis of this C-aryl glucoside presents a significant chemical challenge, primarily in creating the carbon-carbon bond between the glucose ring and the aromatic system with the correct stereochemistry. The strategy widely adopted in the pharmaceutical industry involves the preparation of a functionalized aglycone precursor which is then coupled with a protected glucose derivative. This compound (also referred to as (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane) serves as this crucial aglycone precursor.[1][2][3] Its structure contains the diarylmethane framework and the chiral tetrahydrofuran ether linkage, which are integral parts of the final Empagliflozin molecule.[4][5]

Synthesis of the Key Intermediate: this compound

The construction of this intermediate is a multi-step process that begins with simpler, commercially available starting materials. A common and efficient route involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[6][7]

The general synthetic approach is depicted below:

References

- 1. 915095-94-2 | this compound [jayfinechem.com]

- 2. China Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2,Buy Empagliflozin Intermediate/ (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan/ 915095-94-2 Online -china-sinoway.com [china-sinoway.com]

- 3. aartipharmalabs.com [aartipharmalabs.com]

- 4. This compound | 915095-94-2 | Benchchem [benchchem.com]

- 5. This compound (915095-94-2) [farmasino.net]

- 6. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 7. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

In-Depth Technical Guide: Anticancer Activities of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound recognized primarily as a key intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Emerging research has identified this molecule as a potent anticancer agent.[1] This technical guide provides a comprehensive overview of the reported anticancer activities of this compound, focusing on its mechanism of action as a microtubule destabilizing agent. This document compiles available quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a halogenated analog of Phenstatin, a class of compounds known for their interaction with the microtubule network.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. This compound has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1]

Quantitative Data Presentation

The in vitro anticancer efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The available data indicates potent cytotoxic activity in the nanomolar range.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cancer Cell Lines | IC50 Range (µM) | Reference |

| This compound | Various Human | 0.021 - 0.031 | [1] |

Note: The specific human cancer cell lines tested are detailed in the primary literature by Hu, S., et al. (2019).

Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule destabilizing agent.[1] This class of molecules exerts its anticancer effects by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization. By binding to tubulin, the protein subunit of microtubules, the compound inhibits the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anticancer activities of this compound. These represent standard protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental Workflow for MTT Cell Viability Assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

This compound

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Microplate reader with temperature control and absorbance measurement capabilities at 340 nm

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Add purified tubulin (to a final concentration of 2-3 mg/mL) to each well to initiate the polymerization reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the change in absorbance over time. The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.

Conclusion

This compound has emerged as a potent anticancer agent with a clear mechanism of action involving the destabilization of microtubules. Its nanomolar efficacy in vitro positions it as a promising candidate for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and structurally related compounds. Future studies should focus on elucidating the precise binding site on tubulin, evaluating its efficacy in in vivo cancer models, and assessing its pharmacokinetic and toxicological profiles.

References

Controlling Chirality: A Deep Dive into the Stereochemistry of Empagliflozin Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of stereochemistry in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor. The precise three-dimensional arrangement of atoms in the precursors is paramount to the drug's efficacy and safety. This document provides a comprehensive overview of the key stereogenic centers, the synthetic strategies employed to control them, and the analytical techniques used for their characterization.

Introduction to the Stereochemical Challenges in Empagliflozin Synthesis

Empagliflozin possesses multiple chiral centers, making its stereoselective synthesis a significant challenge. The two most critical stereochemical features are the (S)-configuration of the tetrahydrofuran ring and the β-anomeric configuration of the C-glycoside bond. The biological activity of Empagliflozin is intrinsically linked to these specific stereoisomers.

This guide will focus on the stereochemical control of two key precursors:

-

(S)-3-Hydroxytetrahydrofuran and its derivatives: This building block provides the essential chiral ether linkage in the aglycone moiety.

-

The C-Aryl Glucoside Core: The formation of the carbon-carbon bond between the glucose moiety and the aryl aglycone with the correct β-stereochemistry is a pivotal step in the synthesis.

Stereoselective Synthesis of the Aglycone Moiety: The (S)-Tetrahydrofuran Ring

The (S)-configured tetrahydrofuran ring is a key pharmacophoric element. Several synthetic strategies have been developed to obtain the chiral intermediate, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, with high enantiomeric purity.

Synthetic Pathways to Chiral Tetrahydrofuran Precursors

The synthesis of the chiral tetrahydrofuran moiety often starts from readily available chiral building blocks or employs asymmetric synthesis methodologies. One common precursor is (S)-3-hydroxytetrahydrofuran.

Pathway A: From L-Malic Acid

A prevalent method involves the use of L-malic acid as a chiral starting material. The synthesis proceeds through the formation of (S)-1,2,4-butanetriol, which is then cyclized to yield (S)-3-hydroxytetrahydrofuran[1].

Pathway B: Mitsunobu Reaction

Another approach to introduce the chiral tetrahydrofuran moiety involves the Mitsunobu reaction between a phenol precursor and (R)-3-hydroxytetrahydrofuran to afford the desired (S)-ether linkage.

Quantitative Data on Enantiomeric Purity

The enantiomeric excess (ee) of the chiral tetrahydrofuran precursors is crucial for the overall purity of the final drug substance.

| Precursor | Synthetic Method | Typical Enantiomeric Excess (ee) | Reference |

| (S)-3-Hydroxytetrahydrofuran | From L-Malic Acid | > 99% | [1] |

| (S)-3-phenoxytetrahydrofuran | From (S)-3-hydroxytetrahydrofuran | > 99.5% | [2] |

| (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | Friedel-Crafts alkylation | > 99% | [3] |

Stereoselective Formation of the β-C-Aryl Glucoside

The creation of the C-C bond between the anomeric carbon of the glucose ring and the aryl aglycone with high β-selectivity is a cornerstone of Empagliflozin synthesis. The stereochemical outcome of this step is highly dependent on the reaction conditions, particularly the choice of the glycosyl donor, the organometallic reagent, and the Lewis acid.

Key Synthetic Strategies

A common and effective strategy involves the reaction of a gluconolactone derivative with an organometallic derivative of the aglycone, followed by stereoselective reduction of the resulting lactol intermediate.

The stereoselectivity of the reduction step is influenced by the anomeric effect, where the hydride attacks the intermediate oxocarbenium ion preferentially from the axial direction to yield the thermodynamically more stable equatorial C-glycoside (β-anomer)[4].

Quantitative Data on Diastereoselectivity

The diastereomeric ratio (dr) of the C-glycoside is a critical quality attribute. The choice of the reducing agent and the Lewis acid plays a significant role in achieving high β-selectivity.

| Glycosyl Donor | Arylating Agent | Reducing System (Lewis Acid) | Diastereomeric Ratio (β:α) | Reference |

| 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone | Aryl Grignard | Et3SiH / BF3·OEt2 | High β-selectivity | [4] |

| 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide | Arylzinc reagent | - | High β-selectivity | [5][6] |

| Per-silylated gluconolactone | Aryllithium | Et3SiH / AlCl3 | High β-selectivity | [7] |

Experimental Protocols

Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This procedure is adapted from a patented synthesis[8].

Materials:

-

(5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone

-

(R)-3-Hydroxytetrahydrofuran

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of (5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone, (R)-3-hydroxytetrahydrofuran, and triphenylphosphine in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford (S)-3-(4-(5-bromo-2-chlorobenzoyl)phenoxy)tetrahydrofuran.

-

Reduce the ketone functionality using a suitable reducing agent (e.g., triethylsilane and a Lewis acid) to obtain the final product.

Chiral HPLC Analysis for Enantiomeric Purity of (S)-3-Hydroxytetrahydrofuran

The enantiomeric excess of (S)-3-hydroxytetrahydrofuran can be determined by chiral HPLC after derivatization.

Derivatization Agent: 3,5-Dinitrobenzoyl chloride

HPLC System:

-

Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Derivatize a sample of 3-hydroxytetrahydrofuran with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., pyridine).

-

Dissolve the resulting ester derivative in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

The two enantiomers will be separated, and the enantiomeric excess can be calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Diastereomeric Ratio Determination of C-Aryl Glucosides

The diastereomeric ratio of the C-aryl glucoside precursors can be determined by ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-isomer typically appears at a different chemical shift compared to the α-isomer.

General Observations:

-

β-anomer: The anomeric proton (H-1) typically appears as a doublet with a larger coupling constant (J ≈ 8-10 Hz) due to its axial-axial relationship with H-2.

-

α-anomer: The anomeric proton (H-1) usually appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) due to its equatorial-axial relationship with H-2.

Procedure:

-

Dissolve a sample of the C-aryl glucoside in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Integrate the signals corresponding to the anomeric protons of the β- and α-isomers.

-

The diastereomeric ratio is calculated from the ratio of the integration values.

Conclusion

The stereochemical integrity of Empagliflozin's precursors is a critical determinant of its pharmacological activity. The synthesis of the chiral (S)-tetrahydrofuran moiety and the stereoselective formation of the β-C-aryl glucoside bond are key challenges that have been addressed through various innovative synthetic strategies. Careful control of reaction conditions and the use of appropriate analytical techniques are essential to ensure the production of the desired stereoisomer with high purity. This guide provides a foundational understanding of the principles and practices involved in controlling the stereochemistry of Empagliflozin precursors, which is vital for researchers and professionals in the field of drug development.

References

- 1. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 3. (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 915095-89-5 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]

- 7. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes.[1][2] Understanding the physicochemical properties, particularly solubility and stability, of this intermediate is crucial for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties and outlines detailed experimental protocols for determining the solubility and stability of this compound.

While specific experimental data for the solubility and stability of this compound are not extensively available in public literature, this guide furnishes industry-standard methodologies for their determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆ClIO₂ | [3] |

| Molecular Weight | 414.67 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| XLogP3-AA (Predicted) | 5.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Solubility Assessment

The solubility of a drug intermediate is a critical parameter that influences its purification, handling, and formulation. Both kinetic and thermodynamic solubility are important to characterize.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a general procedure for determining the equilibrium (thermodynamic) solubility of the title compound in various aqueous and organic solvents.

1. Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Data Presentation: Representative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| 0.1 N HCl | 25 | [Insert Data] | [Insert Data] |

| 0.1 N NaOH | 25 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | [Insert Data] |

Note: The table above is a template for presenting experimental results. Actual solubility values need to be determined experimentally.

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing.[5]

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][6]

1. Materials:

-

This compound

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Suitable organic solvent for initial dissolution (e.g., Acetonitrile or Methanol)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

2. Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 2 hours at 60 °C). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Reflux for a specified period (e.g., 2 hours at 60 °C). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C for 48 hours).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

-

For each stress condition, analyze the samples at appropriate time points.

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Determine the percentage of degradation of the parent compound.

-

If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

Data Presentation: Representative Forced Degradation Data Table